N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Diflunisal, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). However,
Scientific Research Applications
Antimicrobial Activities
N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound related to N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide, showed promising inhibitory activity against Mycobacterium tuberculosis, exhibiting a higher potency than the clinical agent isoniazid (Malwal et al., 2012). This highlights the potential of sulfonamide derivatives in developing novel antimycobacterial agents.
Chemical Synthesis Methods
Research has also explored the use of sulfonamide derivatives in synthetic chemistry, for instance, in the preparation of nitriles from carboxylic acids through a reaction that involves a Smiles rearrangement, showcasing the versatility of sulfonamides in organic synthesis (Huber & Bartsch, 1998).
Structural and Functional Properties
A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a molecule structurally similar to the one of interest, provided insight into its structural characterization and computational analysis, revealing its potential for interacting with proteins, which could have implications for drug design and material science (Murthy et al., 2018).
Novel Synthesis and Applications
Further research into sulfonamides includes the development of new compounds through innovative synthetic routes, such as the Ag-assisted fluorination of unprotected 4,6-disubstituted 2-aminopyrimidines, leading to derivatives with potential applications in medicinal chemistry and drug discovery (Wang et al., 2017).
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Additionally, it has been identified that the compound may also target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The affected pathways include those associated with the targets mentioned above. For instance, the mTOR pathway is involved in cell growth and metabolism, while the EGFR pathway plays a role in cell proliferation and survival . The inhibition of these pathways can lead to downstream effects such as cell death or growth inhibition .
Pharmacokinetics
It is known that the compound is stable in air up to its melting point . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
The compound’s action results in the inhibition of photosynthesis, leading to plant death . In the context of cancer research, the compound has shown selective antiproliferative and cytotoxic preferences for certain human tumor cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been noted that the compound may be moderately persistent in soil systems and very persistent in aquatic systems depending on local conditions .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYHXUYSIMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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